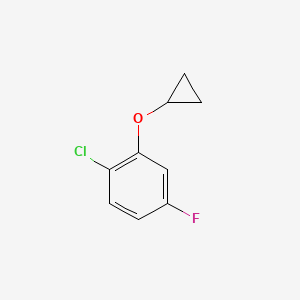

1-Chloro-2-cyclopropoxy-4-fluorobenzene

Description

1-Chloro-2-cyclopropoxy-4-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 1), a cyclopropoxy group (position 2), and fluorine (position 4). The cyclopropoxy group—a cyclopropyl ether—introduces both steric bulk and unique electronic effects due to the strained cyclopropane ring, which alters the compound’s reactivity and stability compared to simpler ethers like methoxy or ethoxy groups . This structural arrangement balances electron-withdrawing (Cl, F) and electron-donating (cyclopropoxy) effects, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

1-chloro-2-cyclopropyloxy-4-fluorobenzene |

InChI |

InChI=1S/C9H8ClFO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |

InChI Key |

GTGDZPNBMPSJGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-2-cyclopropoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-cyclopropoxy-4-fluoroaniline with thionyl chloride to introduce the chloro group . The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate compounds . Industrial production methods may involve continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

1-Chloro-2-cyclopropoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides under basic conditions.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction Reactions: Reduction of the fluoro group can be achieved using hydrogenation catalysts such as palladium on carbon.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but may include substituted benzene derivatives and cyclopropyl-containing compounds .

Scientific Research Applications

1-Chloro-2-cyclopropoxy-4-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-cyclopropoxy-4-fluorobenzene involves its interaction with electrophilic and nucleophilic sites on other molecules. The chloro group can act as a leaving group in substitution reactions, while the fluoro group can participate in hydrogen bonding and other interactions . The molecular targets and pathways involved depend on the specific context of its use, such as in synthetic chemistry or material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-2-cyclopropoxy-4-fluorobenzene with key structural analogs, emphasizing substituent effects, reactivity, and applications:

| Compound Name | Molecular Formula | Substituent Positions | Key Properties | Applications |

|---|---|---|---|---|

| 1-Chloro-2-cyclopropoxy-4-fluorobenzene | C₉H₇ClFO | 1-Cl, 2-cyclopropoxy, 4-F | Balanced reactivity (electron-withdrawing Cl/F + electron-donating cyclopropoxy) | Pharmaceutical intermediates, agrochemicals |

| 1-Chloro-4-fluorobenzene | C₆H₄ClF | 1-Cl, 4-F | Simpler structure; lacks steric bulk, higher electrophilicity | Solvent, precursor for cross-coupling reactions |

| 1-Cyclopropoxy-4-fluoro-2-iodobenzene | C₉H₇FIO | 1-cyclopropoxy, 2-I, 4-F | Iodine enhances reactivity in Suzuki couplings; cyclopropoxy stabilizes intermediates | Catalytic cross-coupling reactions |

| 2-Chloro-1-cyclopropoxy-3-fluorobenzene | C₉H₇ClFO | 1-cyclopropoxy, 2-Cl, 3-F | Meta-substituted F alters electronic distribution; steric hindrance limits access to reactive sites | Specialty synthesis |

| 1-Chloro-2-methoxy-4-fluorobenzene | C₇H₆ClFO | 1-Cl, 2-OCH₃, 4-F | Methoxy group increases electron density; reduced steric hindrance vs. cyclopropoxy | Dye synthesis, polymer chemistry |

Key Comparative Insights:

Substituent Effects :

- The cyclopropoxy group in the target compound provides greater steric hindrance and electronic modulation compared to linear alkoxy groups (e.g., methoxy) . This enhances stability in reactive intermediates, as seen in catalytic coupling reactions .

- Halogen Positioning : Moving fluorine from position 4 (target compound) to position 3 (as in 2-Chloro-1-cyclopropoxy-3-fluorobenzene) reduces para-directing effects, altering regioselectivity in electrophilic substitutions .

Positional Isomerism :

- The 1-Cl, 2-cyclopropoxy, 4-F configuration optimizes electronic balance for nucleophilic aromatic substitution, whereas meta-substituted analogs (e.g., 3-F) exhibit lower reactivity due to destabilized transition states .

Biological and Industrial Relevance :

- Compounds with cyclopropoxy groups are favored in drug design for their metabolic stability and ability to mimic aromatic rings in bioactive molecules .

- Simpler analogs like 1-Chloro-4-fluorobenzene are cost-effective for large-scale industrial processes but lack the tailored reactivity of cyclopropoxy-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.